Midazolam-d5 (Major) is a deuterated derivative of Midazolam, a short-acting benzodiazepine that is widely used in medical settings for its sedative, anxiolytic, and anticonvulsant properties. The compound is primarily utilized in pharmacokinetic studies to trace the metabolism of Midazolam in biological systems. Midazolam itself is indicated for various conditions, including anxiety disorders, sedation before surgical procedures, and as an adjunct in anesthesia. The molecular formula for Midazolam-d5 is , with a molar mass of approximately 325.78 g/mol .
Midazolam-d5 (Major) is classified as a small molecule and falls under the category of benzodiazepines. It is recognized for its rapid onset of action and short duration of effects, making it suitable for acute medical interventions. The compound is derived from the original Midazolam through isotopic labeling, which involves substituting specific hydrogen atoms with deuterium to create a detectable form for research purposes .
The synthesis of Midazolam-d5 involves several methods that focus on the introduction of deuterium into the Midazolam structure. One notable approach includes:
The molecular structure of Midazolam-d5 features a complex arrangement typical of benzodiazepines, characterized by:
Midazolam-d5 participates in various chemical reactions typical of benzodiazepines:
Midazolam-d5 functions primarily as a positive allosteric modulator at the gamma-aminobutyric acid A receptor:
The compound exhibits high protein binding (approximately 97%), primarily to albumin, which affects its pharmacokinetics and distribution within the body .
Midazolam-d5 is primarily used in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7